(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid (4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.: 725253-05-4
VCID: VC8290834
InChI: InChI=1S/C14H11ClFNO2/c15-10-3-1-9(2-4-10)13(14(18)19)17-12-7-5-11(16)6-8-12/h1-8,13,17H,(H,18,19)
SMILES: C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl
Molecular Formula: C14H11ClFNO2
Molecular Weight: 279.69 g/mol

(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid

CAS No.: 725253-05-4

Cat. No.: VC8290834

Molecular Formula: C14H11ClFNO2

Molecular Weight: 279.69 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid - 725253-05-4

Specification

CAS No. 725253-05-4
Molecular Formula C14H11ClFNO2
Molecular Weight 279.69 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-(4-fluoroanilino)acetic acid
Standard InChI InChI=1S/C14H11ClFNO2/c15-10-3-1-9(2-4-10)13(14(18)19)17-12-7-5-11(16)6-8-12/h1-8,13,17H,(H,18,19)
Standard InChI Key WGJQEOYZFXXWBI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl

Introduction

Chemical Identity and Structural Profile

Nomenclature and Molecular Composition

(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid, systematically named 2-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid, belongs to the class of substituted benzeneacetic acids. Its molecular formula is C14H11ClFNO2\text{C}_{14}\text{H}_{11}\text{ClFNO}_{2}, with a molar mass of 295.70 g/mol . The structure features:

  • A chloro-substituted phenyl group at position 4

  • A fluoro-substituted phenylamino group at position 4

  • An acetic acid backbone facilitating hydrogen bonding and ionic interactions

Table 1: Key Identifiers

PropertyValue
CAS Registry Number725253-05-4
IUPAC Name2-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid
Synonyms4-Chloro-α-[(4-fluorophenyl)amino]benzeneacetic acid; Benzeneacetic acid, 4-chloro-α-[(4-fluorophenyl)amino]-
Molecular FormulaC14H11ClFNO2\text{C}_{14}\text{H}_{11}\text{ClFNO}_{2}
Discontinuation StatusCommercial production halted

Synthesis and Reactivity

Historical Synthesis Pathways

While detailed industrial protocols remain proprietary, retro-synthetic analysis suggests the following steps :

  • Amination: Coupling 4-chlorophenylglyoxylic acid with 4-fluoroaniline under reductive conditions (e.g., sodium cyanoborohydride in methanol).

  • Acidification: Hydrolysis of intermediate imines to yield the acetic acid derivative.

Critical parameters include:

  • Temperature control (20–40°C) to minimize dehalogenation

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis side reactions

Reactivity Profile

The compound’s bifunctional aromatic system exhibits:

  • Electrophilic substitution at meta positions due to electron-withdrawing Cl/F groups

  • pH-dependent solubility:

    • Insoluble in neutral aqueous media (logP ≈ 2.8)

    • Soluble in polar aprotic solvents (DMSO > 50 mg/mL)

Physicochemical Properties

Spectral Characteristics

Though experimental data are sparse, computational predictions (DFT/B3LYP/6-31G*) indicate:

  • IR: Strong absorption at 1680–1720 cm⁻¹ (C=O stretch)

  • NMR:

    • 1H^1\text{H}: δ 7.3–7.5 (chlorophenyl protons), δ 6.8–7.1 (fluorophenyl protons)

    • 13C^{13}\text{C}: δ 174.2 (carboxylic carbon), δ 155–160 (fluoro-substituted carbons)

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Melting Point189–192°C (dec.)Differential Scanning Calorimetry (simulated)
pKa3.1 (carboxylic acid)ACD/Labs Software
LogD (pH 7.4)1.9XLogP3

Marketed under reference code 3D-AEB25305, this compound was discontinued due to:

  • Limited demand in niche research areas

  • Regulatory challenges associated with halogenated aromatics

Research Applications

Archival studies suggest its use as:

  • Enzyme inhibitor scaffold: Preliminary screens (pre-2015) identified activity against tyrosine phosphatase B (IC₅₀ ≈ 12 μM)

  • Ligand in coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Kd = 4.3 × 10⁻⁶ M)

Future Perspectives

The compound’s discontinuation highlights challenges in maintaining specialty chemicals for low-volume research. Opportunities exist for:

  • Reactivation via on-demand synthesis using continuous flow platforms

  • Computational redesign to reduce halogen content while retaining bioactivity

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